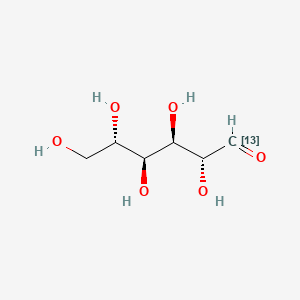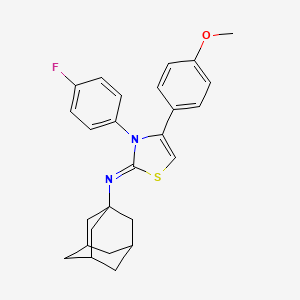![molecular formula C8H14N2O4 B12402736 (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxycyclopropyl group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclopropyl ring and the introduction of the amino and keto groups. One common method involves the reaction of a suitable precursor with a cyclopropylamine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify the amino group.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with reduced functional groups.
Applications De Recherche Scientifique
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic pathways, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid include other amino acids and derivatives with similar functional groups, such as:
- (2S)-5-amino-2-hydroxy-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxyethyl)amino]-5-oxopentanoic acid
- (2S)-5-amino-2-[(1-hydroxypropyl)amino]-5-oxopentanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its cyclopropyl ring, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H14N2O4 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N2O4/c9-6(11)2-1-5(7(12)13)10-8(14)3-4-8/h5,10,14H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1 |
Clé InChI |
OXSNIRUFWNKVQN-YFKPBYRVSA-N |
SMILES isomérique |
C1CC1(N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canonique |
C1CC1(NC(CCC(=O)N)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




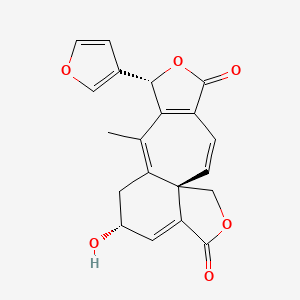
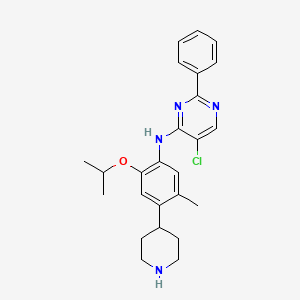
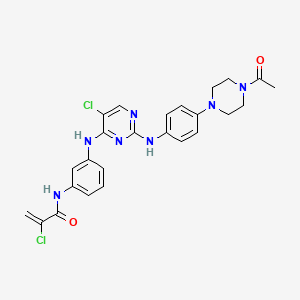

![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
